Harderoporphyrinogen
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Overview
Description
Harderoporphyrinogen belongs to the class of organic compounds known as porphyrins. Porphyrins are compounds containing a fundamental skeleton of four pyrrole nuclei united through the alpha-positions by four methine groups to form a macrocyclic structure. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule.
Scientific Research Applications
Enzymatic Activity and Heme Biosynthesis
- Enzyme Metabolism Insight : Harderoporphyrinogen-I is metabolized by avian hemolysate preparations of coproporphyrinogen oxidase to a trivinylic product. This overmetabolism supports the model of the active site of this enzyme, which is crucial for understanding heme biosynthesis (Lash et al., 2002).
- Role in Oxidative Decarboxylation : this compound plays a role in the oxidative decarboxylation of coproporphyrinogen III by coproporphyrinogen oxidase in rat liver. This process is vital in the conversion to protoporphyrinogen IX, an essential step in heme production (Elder et al., 1978).
Insight into Coproporphyrinogen Oxidase
- Synthesis and Metabolism Studies : A series of vinylporphyrinogens, including this compound derivatives, were synthesized to probe the enzyme coproporphyrinogen oxidase. These studies help understand the enzyme’s binding requirements and its role in heme biosynthesis (Lash et al., 2010).
Implications in Medical Conditions
- Harderoporphyria Identification : A variant of hereditary coproporphyria, termed harderoporphyria, is characterized by intense jaundice and hemolytic anemia, with a high level of coproporphyrin and harderoporphyrin in urine and feces. Understanding this compound metabolism provides insights into this condition (Nordmann et al., 1983).
Biosynthetic and Chemical Analysis
- Biosynthetic Pathway Evaluation : Studies involving the conversion of coproporphyrinogen-III to protoporphyrin-IX in chicken red cell haemolysates highlight the role of this compound as an intermediate. This provides valuable insights into the biosynthetic pathway of heme (Jackson et al., 1980).
Genetic Insights
- Molecular Genetics of Harderoporphyria : The identification of mutations in the coproporphyrinogen oxidase gene in harderoporphyria patients provides critical genetic insights into this variant form of hereditary coproporphyria (Lamoril et al., 1995).
Properties
CAS No. |
42607-18-1 |
---|---|
Molecular Formula |
C35H42N4O6 |
Molecular Weight |
614.7 g/mol |
IUPAC Name |
3-[13,17-bis(2-carboxyethyl)-7-ethenyl-3,8,12,18-tetramethyl-1,5,6,10,14,15,20,24-octahydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C35H42N4O6/c1-6-21-17(2)25-13-26-18(3)23(8-11-34(42)43)31(37-26)16-32-24(9-12-35(44)45)20(5)28(39-32)15-30-22(7-10-33(40)41)19(4)27(38-30)14-29(21)36-25/h6,29-31,39H,1,7-16H2,2-5H3,(H,40,41)(H,42,43)(H,44,45) |
InChI Key |
QTGZHJUSEYHULR-UHFFFAOYSA-N |
SMILES |
CC1=C2CC3C(=C(C(=N3)CC4C(=C(C(=N4)CC5=NC(CC(=C1CCC(=O)O)N2)C(=C5C)CCC(=O)O)C)C=C)C)CCC(=O)O |
Canonical SMILES |
CC1=C2CC3C(=C(C(=N3)CC4C(=C(C(=N4)CC5=NC(CC(=C1CCC(=O)O)N2)C(=C5C)CCC(=O)O)C)C=C)C)CCC(=O)O |
42607-18-1 | |
physical_description |
Solid |
Synonyms |
harderoporphyrinogen |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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